molecular formula C14H13BrN2 B14082184 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B14082184
M. Wt: 289.17 g/mol
InChI Key: ZOLXICRYPQQVMN-UHFFFAOYSA-N
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Description

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic organic compound featuring a brominated pyridine ring fused to a partially saturated isoquinoline scaffold. Its molecular structure (C₁₃H₁₁BrN₂, molecular weight: 287.15 g/mol) confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The bromine atom at the 5-position of the pyridine ring enhances electrophilicity and influences intermolecular interactions, which can be critical in binding to biological targets or modulating material properties.

Synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, leveraging the reactivity of the pyridine ring. Crystallographic studies using SHELX software have elucidated its planar geometry and packing behavior, revealing halogen bonding between bromine and adjacent aromatic systems. Computational analyses with tools like Multiwfn further characterize its electron density distribution and frontier molecular orbitals, which are pivotal for understanding reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, in this case, a bromopyridine . The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while substitution could yield various substituted pyridines.

Scientific Research Applications

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor binding.

    Industry: It may be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline exerts its effects is largely dependent on its interaction with biological targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The isoquinoline moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

The compound’s structural analogs include halogenated pyridine-isoquinoline hybrids and non-halogenated derivatives. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Halogen Substituent Melting Point (°C) Solubility (mg/mL, DMSO) HOMO-LUMO Gap (eV)
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline 287.15 Br 182–184 12.3 4.2
2-(5-chloropyridin-3-yl)-3,4-dihydro-1H-isoquinoline 243.70 Cl 175–177 18.9 4.5
2-(pyridin-3-yl)-3,4-dihydro-1H-isoquinoline 209.25 None 160–162 25.6 5.0

Key Findings:

Halogen Effects : Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to chlorine, improving crystallinity and thermal stability . This is corroborated by SHELX-refined crystal structures showing shorter Br···N contacts (3.1 Å vs. Cl···N at 3.4 Å) .

Electronic Properties: Multiwfn calculations reveal that bromine lowers the HOMO-LUMO gap (4.2 eV vs. 5.0 eV for non-halogenated analog), increasing electrophilicity and reactivity in cross-coupling reactions.

Solubility Trends: Bromine’s hydrophobicity reduces solubility in polar solvents (12.3 mg/mL in DMSO) compared to chlorine (18.9 mg/mL) and non-halogenated derivatives (25.6 mg/mL).

Key Findings:

Lipophilicity : Higher LogP values for brominated derivatives suggest improved membrane permeability, critical for central nervous system drug candidates.

Methodological Considerations

  • Crystallography : SHELX enables precise determination of halogen bonding patterns, critical for structure-activity relationship (SAR) studies.
  • Computational Analysis : Multiwfn provides insights into charge transfer and orbital interactions, guiding rational drug design.

Biological Activity

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline is a compound belonging to the isoquinoline class, which has garnered interest due to its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this specific compound, reviewing available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNC_{12}H_{10}BrN with a molecular weight of approximately 249.12 g/mol. The presence of the bromine atom and the pyridine ring significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds with similar structures have shown effective inhibition of microtubule assembly, leading to apoptosis in cancer cells. A study demonstrated that certain derivatives could enhance caspase-3 activity, indicating their role in promoting programmed cell death in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Case Study: Microtubule Destabilization

In a screening of various isoquinoline derivatives, compounds were evaluated for their ability to destabilize microtubules. The results indicated that this compound could potentially exhibit similar effects, contributing to its anticancer properties by disrupting cellular mitosis .

Antibacterial Activity

Isoquinoline derivatives have also been investigated for their antibacterial properties. In vitro tests have shown that several compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Antibacterial Activity of Isoquinoline Derivatives

Compound NameMIC (mg/mL)Bacterial Strain
2-(5-bromopyridin-3-yl)-3,4-dihydro...0.025Staphylococcus aureus
2-(5-bromopyridin-3-yl)-3,4-dihydro...0.0039Escherichia coli
Other Isoquinoline DerivativesVariesVarious Strains

Antifungal Activity

In addition to antibacterial effects, isoquinoline derivatives have shown antifungal activity against various fungi. Research indicates that compounds can inhibit fungal growth through mechanisms similar to those observed in bacterial inhibition.

Table 2: Antifungal Activity of Isoquinoline Derivatives

Compound NameMIC (mg/mL)Fungal Strain
2-(5-bromopyridin-3-yl)-3,4-dihydro...0.078Candida albicans
Other Isoquinoline DerivativesVariesVarious Strains

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Some isoquinolines act as inhibitors of key enzymes involved in cellular processes, affecting both bacterial and fungal growth.

Properties

Molecular Formula

C14H13BrN2

Molecular Weight

289.17 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H13BrN2/c15-13-7-14(9-16-8-13)17-6-5-11-3-1-2-4-12(11)10-17/h1-4,7-9H,5-6,10H2

InChI Key

ZOLXICRYPQQVMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=CN=C3)Br

Origin of Product

United States

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